![molecular formula C19H21FN4O4S B2726620 N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide CAS No. 1251680-79-1](/img/structure/B2726620.png)
N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide
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Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (NH2) in its structure. The “cyclohexylmethyl” and “cyclobutanecarboxamide” parts suggest the presence of cyclohexane and cyclobutane rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The exact structure would depend on the positions of the various substituents on the rings .Chemical Reactions Analysis
Amides, in general, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, amides have relatively high boiling points due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Characterization
- A study by McLaughlin et al. (2016) presents the identification and characterization of a compound closely related to N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide. This research highlights the synthesis of similar compounds and their analytical characterization, including chromatographic and spectroscopic methods (McLaughlin et al., 2016).
Structural Analysis
- The structure of glibenclamide, a compound with a structure similar to the subject chemical, has been studied in solid state and solution using NMR spectroscopy and theoretical calculations. This work by Sanz et al. (2012) provides insights into the structural aspects of similar compounds (Sanz et al., 2012).
Chemical Reactions and Derivatives
- Ahmed (2007) explored the synthesis of new antibiotic and antibacterial drugs using derivatives of compounds similar to this compound (Ahmed, 2007).
- Fringuelli et al. (2004) discussed the solvent-free aminolysis of epoxides, which is relevant to the synthesis of ionic liquids involving similar compounds (Fringuelli et al., 2004).
Pharmaceutical Applications
- Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, providing insights into the pharmaceutical applications of similar cyclohexane-based compounds (Kubicki et al., 2000).
Polymer Chemistry
- Liaw et al. (2001) synthesized and characterized new cardo polyamides and polyimides bearing a phenylcyclohexylidene unit, which is relevant to the field of polymer chemistry and materials science involving similar structures (Liaw et al., 2001).
Mechanism of Action
properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c1-28-16-8-7-14(12-15(16)20)13-24-19(25)23-11-5-6-17(18(23)21-24)29(26,27)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAQASEEJYQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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